TRPC6 Channel Inhibition: Potency and Selectivity Profile
6-Chloro-4-cyclopropylpyridazin-3-amine demonstrates potent inhibition of the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) with an IC50 of 37 nM [1]. Importantly, it exhibits significant selectivity against the hERG potassium channel (IC50 = 7,700 nM) and the Nav1.5 sodium channel (IC50 = 18,000 nM), indicating a >200-fold and >480-fold selectivity window, respectively [2]. This selectivity profile is crucial for minimizing off-target cardiovascular liabilities.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | TRPC6: 37 nM |
| Comparator Or Baseline | hERG: 7,700 nM; Nav1.5: 18,000 nM |
| Quantified Difference | >200-fold selectivity for TRPC6 over hERG; >480-fold selectivity for TRPC6 over Nav1.5 |
| Conditions | Inhibition of human TRPC6 expressed in HEK293 cells assessed by Fluo-4 dye-based FLIPR assay; Inhibition of human ERG expressed in CHOK1 cells by patch clamp assay; Inhibition of human Nav1.5 expressed in HEK293 cells by patch clamp assay. |
Why This Matters
This selective inhibition profile reduces the risk of cardiac adverse events, making the compound a more attractive lead for TRPC6-related disease programs compared to less selective TRPC6 inhibitors.
- [1] BindingDB. BDBM50273048 (CHEMBL4127190). View Source
- [2] ChEMBL. CHEMBL4127190. View Source
